molecular formula C8H10INO3S B8738206 N-(2-HYDROXYETHYL)-4-IODOBENZENESULFONAMIDE CAS No. 59724-44-6

N-(2-HYDROXYETHYL)-4-IODOBENZENESULFONAMIDE

Cat. No.: B8738206
CAS No.: 59724-44-6
M. Wt: 327.14 g/mol
InChI Key: SHLFAWOGEAFXME-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 4-iodobenzenesulfonyl chloride and ethanolamine.

    Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Base: Triethylamine or another suitable base is added to neutralize the HCl byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include ethyl derivatives.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-iodobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing hydrophilicity or introducing iodine for radiopaque materials.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and protein binding.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-iodobenzenesulfonamide depends on its application:

    Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria, leading to antibacterial effects.

    Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Used as a biological buffer.

    N-(2-Hydroxyethyl)ethylenediamine: Used in the synthesis of coordination compounds and as a chelating agent.

    N-(2-Hydroxyethyl)aniline: Used in the synthesis of polymers and dyes.

Properties

CAS No.

59724-44-6

Molecular Formula

C8H10INO3S

Molecular Weight

327.14 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C8H10INO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2

InChI Key

SHLFAWOGEAFXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCO)I

Origin of Product

United States

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